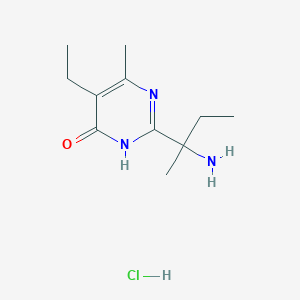

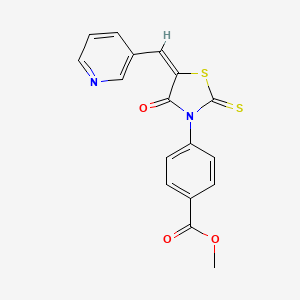

![molecular formula C8H7F3N2 B2983443 4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366994-59-2](/img/structure/B2983443.png)

4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” are largely determined by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the biological activities of fluorine-containing compounds .科学的研究の応用

Catalysis and Organic Synthesis

One area of application involves the use of sulfonamides as terminators in cationic cyclisations, where trifluoromethanesulfonic (triflic) acid serves as an excellent catalyst. This process is efficient for forming pyrrolidines and polycyclic systems, indicating the potential of related compounds in synthetic organic chemistry (Haskins & Knight, 2002). Moreover, an eco-benign method for accessing dihydro-1H-indeno[1,2-b]pyridines in 2,2,2-trifluoroethanol showcases the adaptability of these compounds for synthesizing derivatives with high yield and purity (Khaksar & Gholami, 2014).

Material Science

In material science, compounds with the 4-(Trifluoromethyl)pyridine core have been used to create complex structures with photoluminescent and magnetic properties. For instance, radical cation salts containing poly(beta-diketonate) rare earth complexes exhibit unique luminescence and paramagnetism, highlighting their potential in creating functional materials (Pointillart et al., 2009).

Organocatalysis

The use of polystyrene-immobilized pyrrolidine as a highly stereoselective and recyclable organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins demonstrates the value of such structures in enhancing reaction yields and selectivity, with the added benefit of catalyst recyclability (Miao & Wang, 2008).

Analytical and Computational Chemistry

Trifluoromethyl-substituted pyridines have also been the focus of computational and analytical studies, like the investigation of 4-(Trifluoromethyl)pyridine-2-carboxylic acid's vibrational spectrum and its structural analysis through density functional theory. This research aids in understanding the molecular characteristics and potential reactivity of such compounds (Vural, 2016).

Environmental and Green Chemistry

The synthesis of fluorohymenidin under microwave conditions, employing mono- and nonbrominated 2-acylpyrroles, represents an innovative approach towards the fluorination of organic compounds, potentially contributing to the development of more sustainable chemical processes (Troegel & Lindel, 2012).

作用機序

Target of Action

Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the presence of a fluorine atom and a carbon-containing pyridine in the structure of trifluoromethylpyridine (tfmp) derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Biochemical Pathways

It’s known that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives contribute to their biological activities .

Pharmacokinetics

It’s known that the presence of a -cf3 group in a molecule can improve drug potency by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

It’s known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Action Environment

It’s known that the demand for tfmp derivatives has been increasing steadily over the last 30 years, indicating their stability and efficacy in various environments .

Safety and Hazards

The safety data sheet for a similar compound, “2,3,6-Trifluoro-4-(trifluoromethyl)pyridine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

特性

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-2-4-13-7-5(6)1-3-12-7/h2,4H,1,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFCAYGURCQLEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=CC(=C21)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

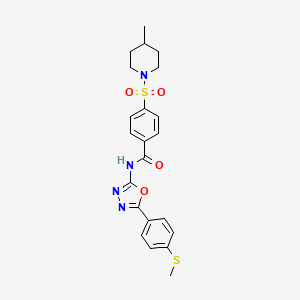

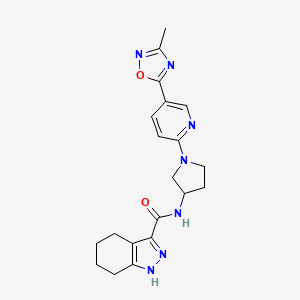

![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)

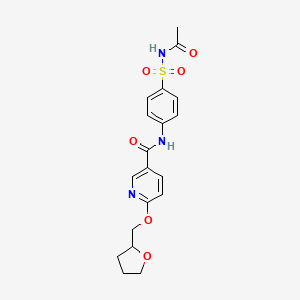

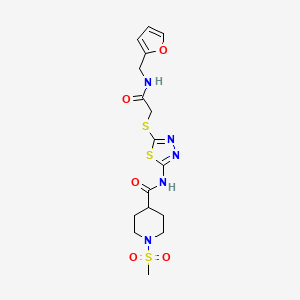

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)

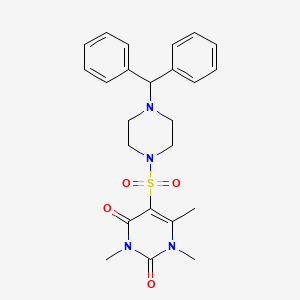

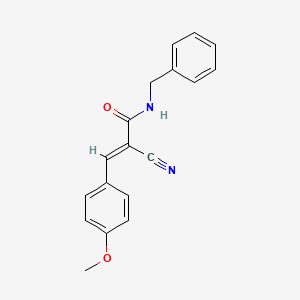

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)

![3-(4-ethoxyphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983377.png)

![N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B2983381.png)

![N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2983382.png)